Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate
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Overview
Description
Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate is an organic compound with the molecular formula C9H9FO5S2 and a molecular weight of 280.28 g/mol. This compound is known for its unique chemical structure, which includes a fluorosulfonyloxy group attached to a phenyl ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate typically involves the reaction of 2-fluorosulfonyloxybenzenethiol with methyl bromoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The fluorosulfonyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under suitable conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronic applications
Mechanism of Action
The mechanism of action of Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyloxy group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can disrupt normal cellular processes, resulting in the desired therapeutic or biological effect .
Comparison with Similar Compounds
Methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate can be compared with other similar compounds, such as:
Methyl 2-(2-chlorosulfonyloxyphenyl)sulfanylacetate: Similar in structure but with a chlorosulfonyloxy group instead of a fluorosulfonyloxy group, leading to different reactivity and biological properties.
Methyl 2-(2-bromosulfonyloxyphenyl)sulfanylacetate: Contains a bromosulfonyloxy group, which can affect its chemical behavior and applications.
Methyl 2-(2-nitrosulfonyloxyphenyl)sulfanylacetate: The presence of a nitrosulfonyloxy group can impart unique chemical and biological properties
Properties
IUPAC Name |
methyl 2-(2-fluorosulfonyloxyphenyl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO5S2/c1-14-9(11)6-16-8-5-3-2-4-7(8)15-17(10,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEZIIPKQKRNDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=CC=CC=C1OS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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